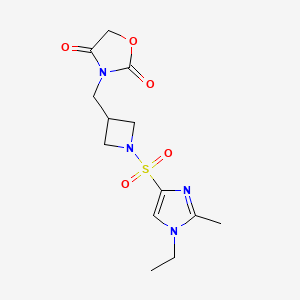
2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity and Formation of Amides
- Research on desulfurization reactions and the formation of amidine derivatives and thioamides suggests potential applications in the synthesis of novel organic compounds with specific functionalities. These reactions can lead to the development of new materials with unique chemical and physical properties (Argilagos et al., 1998).
Catalyst in Esterification and Amidation
- The use of ytterbium(III) triflate as a Lewis acid promoter in the transformation of imides into esters, carboxylic acids, amides, and Weinreb amides under mild conditions highlights the potential of certain catalysts in facilitating efficient and versatile chemical transformations. This method could be applicable in the synthesis of pharmaceuticals and fine chemicals (Guissart et al., 2018).
Mechanism of Amide Formation
- Studies on the mechanism of amide formation in aqueous media using carbodiimide provide insights into bioconjugation processes, which are crucial for developing drug delivery systems and bioconjugate chemistry applications. Understanding these mechanisms can help in designing more efficient and stable conjugates for biomedical applications (Nakajima & Ikada, 1995).
Polymer Synthesis
- Research into the synthesis of poly(amide-imide)s from specific dicarboxylic acids and aromatic diamines highlights applications in creating high-performance polymers. These polymers' solubility, thermal stability, and mechanical properties make them suitable for advanced materials applications, such as in aerospace, electronics, and coatings (Hsiao et al., 1995).
Synthesis of Antitumor Agents
- The synthesis of novel antitumor agents using specific catalytic methods underscores the importance of chemical synthesis in developing new drugs. These methods can be applied to produce compounds with potential antitumor activity, contributing to cancer research and treatment options (Mondal et al., 2003).
Propriétés
IUPAC Name |
6-imino-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15(2)28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)14-18-21(28)26-19-10-6-7-13-27(19)23(18)30/h3-10,13-15,24H,11-12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULGYCXYCGEVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2820382.png)

![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)
![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol](/img/structure/B2820389.png)

![3-amino-N-(4-nitrophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820392.png)


![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)
![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)
